Methyl 2-bromo-4-chloronicotinate
Description
Methyl 2-bromo-4-chloronicotinate (CAS: 147078-80-6) is a heterocyclic organic compound belonging to the nicotinate ester family. Its structure comprises a pyridine ring substituted with a bromine atom at the 2-position, a chlorine atom at the 4-position, and a methyl ester group at the 3-position (Figure 1). This compound is a critical building block in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where its halogen substituents serve as reactive sites for constructing complex molecules . It is commercially available through suppliers like CymitQuimica, with a price of €621.00 for 2500 mg, reflecting its specialized application in high-value research .
Properties
IUPAC Name |
methyl 2-bromo-4-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSQDHCCSZHVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-chloronicotinate can be synthesized through several methods. One common approach involves the bromination and chlorination of methyl nicotinate. The process typically includes:
Bromination: Methyl nicotinate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-chloronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or aldehydes.
Reduction Products: Reduced forms, including alcohols or amines.
Scientific Research Applications
Methyl 2-bromo-4-chloronicotinate is a chemical compound with a pyridine ring and bromine and chlorine substituents that is investigated in scientific research for its potential pharmacological properties and as a precursor for drug development. The presence of bromine and chlorine atoms significantly influences its chemical reactivity and biological interactions.
Scientific Research Applications
This compound has several applications in scientific research:
- Organic Synthesis It serves as a building block for synthesizing more complex molecules.
- Medicinal Chemistry The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
- Material Science It is used in preparing functional materials with specific properties.
- Biological Studies The compound is studied for its interactions with biological systems and potential therapeutic effects.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Nucleophilic Substitution The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions. Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide can be used. Depending on the nucleophile used, various substituted derivatives can be obtained.
- Oxidation The compound can be oxidized to form corresponding oxides or other derivatives. Oxidizing agents like potassium permanganate or chromium trioxide can be used. Oxidized forms of the compound, such as carboxylic acids or aldehydes, can be obtained.
- Reduction Reduction reactions can convert the compound into different reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. Reduced forms, including alcohols or amines, can be obtained.
Biological Activities
This compound has shown various biological activities:
- Antimicrobial Activity The compound exhibits potential antibacterial properties, making it a candidate for further exploration in treating bacterial infections.
- Anti-inflammatory Effects Preliminary studies suggest that it may possess anti-inflammatory properties, although detailed investigations are required to confirm these effects.
- Enzyme Inhibition It has been identified as a potential inhibitor in certain enzyme pathways, which could have therapeutic implications.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimycobacterial Activity A study evaluated a series of compounds similar to this compound for their efficacy against Mycobacterium tuberculosis. The results indicated that modifications in the structure could enhance potency against resistant strains.
- Enzyme Inhibition Studies Research has shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, studies on CAMKK2 inhibitors revealed that structural modifications could lead to significant changes in enzyme inhibition profiles.
- Neuropharmacological Implications Investigations into the interactions between nicotinic acetylcholine receptors and halogenated nicotinates suggest potential applications in neuropharmacology, emphasizing the need for further research into their mechanisms of action.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-chloronicotinate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-bromo-4-chloronicotinate shares structural and functional similarities with several halogenated nicotinate derivatives. Below is a detailed comparison based on substituent positions, reactivity, and applications.
Structural Analogues and Substituent Effects
Key structural analogues include:
*Similarity scores derived from structural overlap algorithms .
Physical and Economic Properties
*Solubility inferred from ester/acid functional groups and substituent effects .
Biological Activity
Methyl 2-bromo-4-chloronicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound (C₇H₅BrClNO₂) features a pyridine ring with bromine and chlorine substituents, which significantly influence its chemical reactivity and biological interactions. The presence of halogens often enhances the compound's lipophilicity and electronic properties, making it suitable for various applications in drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The halogen substituents enable the compound to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding.
Research indicates that this compound may interact with nicotinic acetylcholine receptors, which are crucial in neuropharmacology. Such interactions could lead to implications for treating neurological disorders.
Biological Activities
This compound has shown various biological activities, including:
- Antimicrobial Activity : The compound exhibits potential antibacterial properties, making it a candidate for further exploration in treating bacterial infections.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although detailed investigations are required to confirm these effects.
- Enzyme Inhibition : It has been identified as a potential inhibitor in certain enzyme pathways, which could have therapeutic implications.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes the characteristics and biological activities of related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Bromine at position 2, chlorine at position 4 | Antibacterial and anti-inflammatory properties |
| Methyl 2-bromo-4-fluoronicotinate | Fluorine instead of chlorine | Antiviral activity |
| Methyl 2-chloro-4-bromonicotinate | Bromine at position 2 | Potential neuroactive properties |
| Ethyl 4-bromo-2-chloronicotinate | Ethyl group instead of methyl | Antibacterial properties |
This comparison highlights the specific halogen substitutions and their resulting biological activities, indicating that the positioning of these groups significantly influences the compound's reactivity and therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimycobacterial Activity : A study evaluated a series of compounds similar to this compound for their efficacy against Mycobacterium tuberculosis. The results indicated that modifications in the structure could enhance potency against resistant strains .
- Enzyme Inhibition Studies : Research has shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, studies on CAMKK2 inhibitors revealed that structural modifications could lead to significant changes in enzyme inhibition profiles .
- Neuropharmacological Implications : Investigations into the interactions between nicotinic acetylcholine receptors and halogenated nicotinates suggest potential applications in neuropharmacology, emphasizing the need for further research into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
